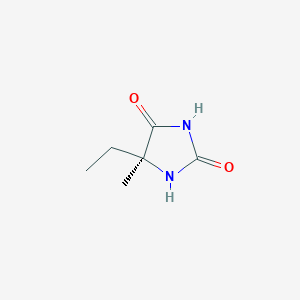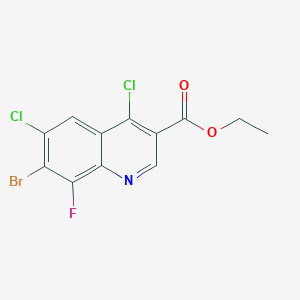
4-(4H-1,2,4-Triazol-4-yl)benzaldehyde
Vue d'ensemble
Description
4-(4H-1,2,4-Triazol-4-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a 1,2,4-triazole ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and materials science.
Mécanisme D'action
Target of Action
The primary targets of 4-[1,3,4]Triazol-1-yl-benzaldehyde are cancer cells, specifically MCF-7 and HCT-116 cell lines . These cell lines are commonly used in cancer research to study the effects of potential anticancer agents. The compound exhibits potent inhibitory activities against these cell lines .
Mode of Action
The compound interacts with its targets by inhibiting their proliferation. It achieves this by inducing apoptosis, a process that leads to programmed cell death . This interaction results in changes in the cancer cells, leading to their death and thus, the reduction in the size of the tumor .
Biochemical Pathways
It is known that the compound’s mode of action involves the induction of apoptosis . Apoptosis is a complex biochemical pathway that involves a series of events including cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation.
Pharmacokinetics
The compound’s ability to inhibit the proliferation of cancer cells suggests that it may have good bioavailability
Result of Action
The result of the action of 4-[1,3,4]Triazol-1-yl-benzaldehyde is the inhibition of cancer cell proliferation. The compound induces apoptosis in cancer cells, leading to their death . This results in a decrease in the size of the tumor. Some of the hybrids of this compound have shown very weak cytotoxic effects towards normal cells (RPE-1) compared with doxorubicin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4H-1,2,4-Triazol-4-yl)benzaldehyde typically involves the reaction of 4-formylbenzoic acid with 4-amino-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the triazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4H-1,2,4-Triazol-4-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN3) and various alkyl halides.
Major Products Formed
Oxidation: 4-(4H-1,2,4-Triazol-4-yl)benzoic acid.
Reduction: 4-(4H-1,2,4-Triazol-4-yl)benzyl alcohol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(4H-1,2,4-Triazol-4-yl)benzaldehyde has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde
- 4-(4H-1,2,4-Triazol-4-yl)benzoic acid
- 4-(1H-Tetrazol-5-yl)benzaldehyde
- 4-(4H-1,2,4-Triazol-4-yl)phenol
Uniqueness
4-(4H-1,2,4-Triazol-4-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form coordination polymers and its potential as an anticancer agent make it particularly valuable in research and industrial applications .
Propriétés
IUPAC Name |
4-(1,2,4-triazol-4-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-5-8-1-3-9(4-2-8)12-6-10-11-7-12/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHSHTIUVDTDBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-([1,1'-Biphenyl]-4-yl)-2-cyanoacetamide](/img/structure/B3323700.png)









![2-[Bis(3-aminopropyl)amino]ethanol](/img/structure/B3323761.png)

